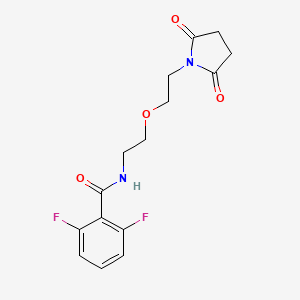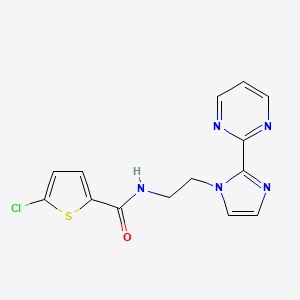![molecular formula C12H15NO4S B2753295 (2E)-3-[3-(dimethylsulfamoyl)phenyl]but-2-enoic acid CAS No. 1181753-41-2](/img/structure/B2753295.png)
(2E)-3-[3-(dimethylsulfamoyl)phenyl]but-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-[3-(dimethylsulfamoyl)phenyl]but-2-enoic acid is an organic compound characterized by the presence of a dimethylsulfamoyl group attached to a phenyl ring, which is further connected to a butenoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-(dimethylsulfamoyl)phenyl]but-2-enoic acid typically involves the following steps:
Formation of the Dimethylsulfamoyl Group: This step involves the reaction of dimethylamine with sulfuryl chloride to form dimethylsulfamoyl chloride.
Attachment to the Phenyl Ring: The dimethylsulfamoyl chloride is then reacted with a phenyl compound under basic conditions to form the dimethylsulfamoyl-substituted phenyl compound.
Formation of the Butenoic Acid Moiety: The final step involves the reaction of the dimethylsulfamoyl-substituted phenyl compound with an appropriate butenoic acid precursor under acidic or basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-[3-(dimethylsulfamoyl)phenyl]but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bond in the butenoic acid moiety to a single bond, forming the corresponding butanoic acid derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Butanoic acid derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Applications De Recherche Scientifique
(2E)-3-[3-(dimethylsulfamoyl)phenyl]but-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2E)-3-[3-(dimethylsulfamoyl)phenyl]but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylsulfamoyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target protein. The butenoic acid moiety may also participate in binding interactions, contributing to the overall effect of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cinnamic Acid: Similar structure with a phenyl ring and a butenoic acid moiety but lacks the dimethylsulfamoyl group.
Cinnamaldehyde: Contains a phenyl ring and an aldehyde group instead of the butenoic acid moiety.
Cinnamyl Alcohol: Features a phenyl ring and an alcohol group in place of the butenoic acid moiety.
Uniqueness
(2E)-3-[3-(dimethylsulfamoyl)phenyl]but-2-enoic acid is unique due to the presence of the dimethylsulfamoyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This functional group can enhance the compound’s solubility, stability, and potential biological activity.
Propriétés
IUPAC Name |
(E)-3-[3-(dimethylsulfamoyl)phenyl]but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-9(7-12(14)15)10-5-4-6-11(8-10)18(16,17)13(2)3/h4-8H,1-3H3,(H,14,15)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDODVZBQQMWIJ-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=CC(=CC=C1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C1=CC(=CC=C1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2753212.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2753216.png)


![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclopropanecarboxamide](/img/structure/B2753223.png)

![Methyl 2-amino-2-[3-(2-ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2753226.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({[1-(2-hydroxypropyl)piperidin-4-yl]methyl}amino)propanamide](/img/structure/B2753227.png)
![ETHYL 4-(2-{[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE](/img/structure/B2753230.png)

![N-(4-bromo-3-methylphenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2753232.png)
![N-[1-(2-Chloropropanoyl)azetidin-3-yl]cyclobutanecarboxamide](/img/structure/B2753233.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2753235.png)
